{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride
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Overview
Description
{1-Azabicyclo[331]nonan-5-yl}methanol hydrochloride is a chemical compound with the molecular formula C₉H₁₈ClNO It is a bicyclic amine derivative, characterized by a bicyclo[331]nonane framework with a hydroxymethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[3.3.1]nonane structure can be synthesized through a radical C-carbonylation of methylcyclohexylamines.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxylation reaction, often using reagents such as lead tetraacetate (Pb(OAc)₄) in the presence of potassium carbonate (K₂CO₃).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors for carbonylation and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[3.3.1]nonane: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Azabicyclo[3.3.1]nonane: Differently substituted, leading to variations in reactivity and applications.
1-Azabicyclo[2.2.2]octane: Smaller bicyclic structure, resulting in different chemical properties.
Uniqueness
{1-Azabicyclo[3.3.1]nonan-5-yl}methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-5-ylmethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-9-3-1-5-10(7-9)6-2-4-9;/h11H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUANVXFHGOPGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C1)C2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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